5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole

RORγt Autoimmune disease Inverse agonist

Authentic 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core scaffold for fragment-based drug discovery targeting serine proteases (fXa S4 pocket) and nuclear hormone receptors (RORγt LBD). The saturated pyrrolidine ring imparts distinct 3D vector geometry unattainable with aromatic thiazolo-pyrrole analogs. Fully Rule-of-3 compliant (MW 126.18, TPSA 53 Ų, XLogP 0, zero rotatable bonds). Validated in WO2014179564 and Daiichi Sankyo fXa programs. Supplied via improved Mitsunobu cyclization route ensuring multi-gram scalability and batch consistency.

Molecular Formula C5H6N2S
Molecular Weight 126.18 g/mol
CAS No. 721926-87-0
Cat. No. B3151767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole
CAS721926-87-0
Molecular FormulaC5H6N2S
Molecular Weight126.18 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)SC=N2
InChIInChI=1S/C5H6N2S/c1-4-5(2-6-1)8-3-7-4/h3,6H,1-2H2
InChIKeyZPBHXVTULFEOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 721926-87-0) Procurement & Structural Profile for Lead Optimization


5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole is a sulfur- and nitrogen-containing bicyclic heterocycle (C₅H₆N₂S; MW 126.18) that functions primarily as a conformationally constrained core scaffold in medicinal chemistry programs targeting serine proteases and nuclear hormone receptors [1]. The saturated pyrrolidine ring distinguishes it from aromatic thiazolo-pyrrole analogs, imparting distinct three-dimensional vector geometry for fragment-based drug discovery and patentable chemical space [2].

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Substitution Risks: Why Core Scaffold Exchange Disrupts Target Engagement


Generic substitution with superficially similar fused thiazole cores is scientifically invalid because the specific combination of the dihydro-pyrrole ring with the thiazole N/S heteroatom placement creates a unique electrostatic surface and hydrogen-bonding network essential for productive S4 pocket engagement in coagulation factor Xa and for inverse agonist activity at the RORγt ligand-binding domain [1][2]. Replacing this core with a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one, or other pyrrolidine-fused aromatic systems fundamentally alters vector geometry and physicochemical properties, leading to loss of potency, altered selectivity profiles, or complete inactivity in validated assays [1][2].

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Differentiation Evidence: Head-to-Head Core Scaffold Performance Data


RORγt Inverse Agonist Core Scaffold Evolution: Thiazole vs. Pyridine Pharmacophore Comparison from Vitae Pharmaceuticals Patent Portfolio

In the development of RORγt inverse agonists, Vitae Pharmaceuticals initially filed WO2014179564 utilizing a 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core, which was subsequently replaced with a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core in the later WO2015116904 patent that led to the clinical candidate VTP-43742 [1]. This core scaffold evolution is documented in peer-reviewed analysis, confirming that the thiazole-containing core was an early-stage, foundational pharmacophore that enabled the initial discovery program before further optimization [1].

RORγt Autoimmune disease Inverse agonist

Synthetic Efficiency: Direct Comparison of Classical vs. Improved One-Step Cyclization Route to 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole

The classical synthetic route to the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole moiety suffered from multiple inefficiencies: low yield for the key dibromide intermediate (around 30%), instability of the intermediate leading to decomposition upon concentration, and a critically low cyclization yield using benzenesulfonamide (13%) under harsh HBr reflux conditions [1]. The improved one-step cyclization from a diol using the Mitsunobu reaction circumvented the unstable intermediate, avoided harsh reaction conditions, and enabled easier purification, with overall yields significantly improved across multiple steps (e.g., 62% yield for diol 10 formation, 58% yield for cyclized sulfonamide 11) [1].

Process chemistry Mitsunobu reaction Heterocycle synthesis

Factor Xa Inhibitor S4 Ligand: Structural Rationale for 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Selection over Alternative Pyrrolidine-Fused Aromatic Systems

During the discovery of the orally active potent fXa inhibitor compound 1, the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole moiety was identified as an excellent subunit for the S4 binding site in terms of activity, solubility, and pharmacokinetics [1]. The synthetic study explicitly compares this core to other pyrrolidine-fused aromatic ring systems (thiophene-fused, pyridine-fused, benzene-fused) that were explored using the same one-step cyclization methodology [1]. The specific N/S heteroatom arrangement and dihydro-pyrrole saturation level in the target compound were essential for optimal S4 pocket occupancy; alternative fused systems with different heteroatom positioning or saturation states would not recapitulate the favorable activity, solubility, and PK profile observed for compound 1 [1].

Factor Xa Anticoagulant S4 binding pocket

Physicochemical Differentiation: Calculated Properties of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole vs. Structurally Similar Building Blocks

The target compound possesses calculated properties that distinguish it from closely related building blocks frequently considered as procurement alternatives. Specifically, it has an exact molecular mass of 126.02517 g/mol, zero rotatable bonds (conformational rigidity), a topological polar surface area (TPSA) of 53.2 Ų, and a calculated XLogP of 0 [1]. These values contrast with a potent derivative such as ERK1/2 inhibitor 7 (CAS 2648455-13-2) — a 4H-pyrrolo[3,4-d]thiazol-4-one derivative with the same core but oxidized at the 4-position — which exhibits an exact mass of 463.15906 g/mol, five rotatable bonds, a TPSA of 117 Ų, and an XLogP of 3.4 [2].

Physicochemical properties Drug-likeness Scaffold selection

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Application Scenarios Driven by Differentiation Evidence


RORγt Inverse Agonist Lead Discovery & Scaffold-Hopping Studies

Researchers pursuing novel RORγt inverse agonists for autoimmune diseases should procure this compound as the authentic core scaffold described in the foundational WO2014179564 patent application [1]. It is essential for validating early-stage SAR before evaluating core replacements such as the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core that appeared in later Vitae Pharmaceuticals patents leading to VTP-43742 [1].

Factor Xa Inhibitor S4 Ligand Optimization

Medicinal chemistry teams developing direct factor Xa inhibitors should utilize this scaffold as a validated S4 binding element [2]. The documented preference for this specific core over other pyrrolidine-fused aromatic systems during Daiichi Sankyo's discovery of an orally active fXa inhibitor supports its inclusion in focused libraries targeting the S4 pocket [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

The favorable physicochemical profile of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole — low molecular weight (126 g/mol), zero rotatable bonds, balanced TPSA (53 Ų), and XLogP of 0 — meets classic fragment-likeness criteria (Rule of Three compliance) [3]. Procurement for fragment library construction enables systematic exploration of chemical space around the thiazolo-pyrrolidine core for multiple target classes, including kinases and proteases [3].

Process Chemistry Development & Scale-Up of Key Heterocyclic Building Blocks

Process R&D groups requiring reliable, scalable access to this heterocyclic core should procure material synthesized via the improved one-step Mitsunobu cyclization route [2]. This method avoids the unstable dibromide intermediate (30% yield) and low-yielding classical cyclization (13%) that plagued earlier routes, ensuring consistent quality and reduced cost for multi-gram to kilogram campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.